molecular formula C7H8ClN B140736 2-Chloro-6-methylaniline CAS No. 87-63-8

2-Chloro-6-methylaniline

Cat. No. B140736
CAS RN: 87-63-8
M. Wt: 141.6 g/mol
InChI Key: WFNLHDJJZSJARK-UHFFFAOYSA-N
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Description

2-Chloro-6-methylaniline is a chemical compound that has been the subject of various spectroscopic and theoretical studies. It is an aromatic amine with a chlorine and a methyl group attached to the benzene ring. This compound has been analyzed using different spectroscopic techniques to understand its molecular structure and properties.

Synthesis Analysis

The synthesis of 2-Chloro-6-methylaniline has been explored through different methods. A new synthesis process was developed, utilizing diphenylurea to protect ammonia and sodium chlorate as an oxidant for chlorination, starting from 2-methylaniline as the raw material . Additionally, other research has focused on the synthesis of related compounds, such as 2,6-dichloro-3-methylaniline, which is a key intermediate in the synthesis of certain commercial products .

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methylaniline has been investigated using various computational methods, including Hartree-Fock (HF) and density functional theory (DFT) with different basis sets. These studies have provided optimized geometric parameters, such as bond lengths and bond angles, which were compared with experimental values of related molecules like aniline and p-methylaniline .

Chemical Reactions Analysis

While specific chemical reactions of 2-Chloro-6-methylaniline are not detailed in the provided papers, related compounds such as 4-chloro-2-methylaniline have been studied for their biochemical interactions. For instance, 4-chloro-2-methylaniline has been shown to bind extensively to proteins, DNA, and RNA in rat liver, and its enzymatic activity can be induced by phenobarbital .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-6-methylaniline have been extensively studied through experimental and theoretical vibrational spectroscopy. FT-IR and FT-Raman spectra have been recorded, and vibrational frequencies have been calculated and compared with experimental data. These studies have provided insights into the NH-pi interactions and the influence of the chlorine and methyl groups on the vibrational modes of the amino group . Additionally, UV, NMR, IR, and Raman spectroscopic properties have been examined, with isotropic chemical shifts calculated using the gauge-invariant atomic orbital (GIAO) method .

Scientific Research Applications

Spectroscopic Analysis and Molecular Structure

A key area of research involving 2-Chloro-6-methylaniline focuses on its spectroscopic analysis. Studies like those conducted by Karabacak, Kurt, and Cinar (2009) and Arjunan and Mohan (2009) have explored its vibrational spectra using techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy. These studies provide valuable insights into the molecular structure and vibrational frequencies of 2-Chloro-6-methylaniline, which are essential for understanding its chemical behavior and potential applications (Karabacak et al., 2009) (Arjunan & Mohan, 2009).

Synthesis Processes

Research has also been dedicated to developing efficient synthesis processes for 2-Chloro-6-methylaniline. Zhang Qian-cheng (2009) presented a new method for its preparation, highlighting innovations in the use of different reactants and conditions to optimize the synthesis process. This research is crucial for improving the production efficiency and reducing costs in industrial applications (Zhang Qian-cheng, 2009).

Antioxidant Activities

A study by Topçu, Ozen, Bal, and Taş (2021) explored the antioxidant activities of novel compounds synthesized using 2-Chloro-6-methylaniline. This research is significant as it opens potential pathways for the compound's use in developing antioxidants, which are important in various health-related applications (Topçu et al., 2021).

Chromatographic Analysis

Cui Ling (2010) developed a method for detecting 2-Chloro-6-methylaniline using high-performance liquid chromatography. This technique is essential for quantifying the compound in various samples, which is vital for both research and quality control in industrial settings (Cui Ling, 2010).

Safety And Hazards

2-Chloro-6-methylaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8ClN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNLHDJJZSJARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058956
Record name 2-Chloro-6-methylaniline
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Molecular Weight

141.60 g/mol
Source PubChem
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Product Name

2-Chloro-6-methylaniline

CAS RN

87-63-8
Record name 2-Chloro-6-methylaniline
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Record name 2-Chloro-6-methylaniline
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Record name 2-Chloro-6-methylaniline
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Record name Benzenamine, 2-chloro-6-methyl-
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Record name 2-CHLORO-6-METHYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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